molecular formula C5H6F2O2 B13172161 1,5-Difluoropentane-2,4-dione

1,5-Difluoropentane-2,4-dione

Katalognummer: B13172161
Molekulargewicht: 136.10 g/mol
InChI-Schlüssel: DIEMHWBYYRJOGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Difluoropentane-2,4-dione is an organofluorine compound with the molecular formula C5H6F2O2 It is a derivative of pentane-2,4-dione, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Difluoropentane-2,4-dione can be synthesized through several methods. One common approach involves the fluorination of pentane-2,4-dione using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Difluoropentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to fluorinated alcohols or other reduced forms.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Wissenschaftliche Forschungsanwendungen

1,5-Difluoropentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Fluorinated compounds like this compound are explored for their potential therapeutic properties, including as enzyme inhibitors or drug candidates.

    Industry: It is used in the development of advanced materials and specialty chemicals with unique properties.

Wirkmechanismus

The mechanism of action of 1,5-Difluoropentane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Difluoropentane-2,4-dione: A similar compound with fluorine atoms at the 1 and 1 positions.

    1,5-Dichloropentane-2,4-dione: A chlorinated analog with chlorine atoms instead of fluorine.

    1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A highly fluorinated derivative with six fluorine atoms.

Uniqueness

1,5-Difluoropentane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 1 and 5 positions enhances its stability and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C5H6F2O2

Molekulargewicht

136.10 g/mol

IUPAC-Name

1,5-difluoropentane-2,4-dione

InChI

InChI=1S/C5H6F2O2/c6-2-4(8)1-5(9)3-7/h1-3H2

InChI-Schlüssel

DIEMHWBYYRJOGK-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)CF)C(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.